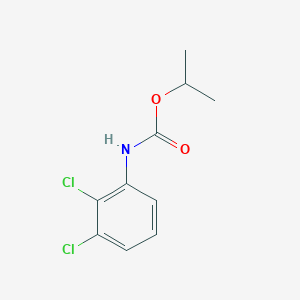
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine is a chemical compound with the molecular formula C13H16Cl2N2O It is known for its unique structure, which includes a piperidine ring substituted with a 3,4-dichlorophenyl group and a carbamoyl group
準備方法
The synthesis of 1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine typically involves the reaction of 3,4-dichloroaniline with 3-methylpiperidine in the presence of a carbamoylating agent. Common reagents used in this synthesis include phosgene or carbonyldiimidazole. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, with reagents such as alkyl halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
類似化合物との比較
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine can be compared with other similar compounds, such as:
1-(N-(3,4-Dichlorophenyl)carbamoyl)-4-methylpiperidine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-(N-(3,4-Dichlorophenyl)carbamoyl)piperidine: Lacks the methyl group on the piperidine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
38045-04-4 |
|---|---|
分子式 |
C13H16Cl2N2O |
分子量 |
287.18 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-3-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H16Cl2N2O/c1-9-3-2-6-17(8-9)13(18)16-10-4-5-11(14)12(15)7-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |
InChIキー |
SDGKJEDPFHVBFN-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



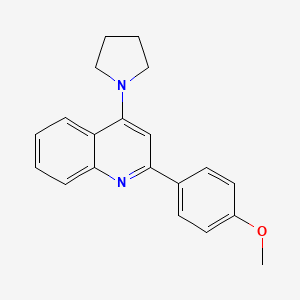
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)

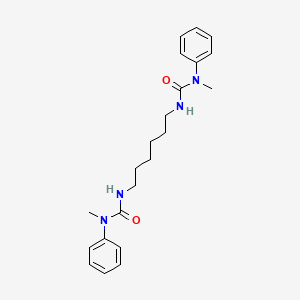
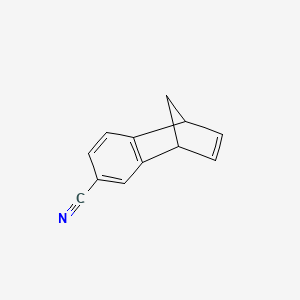
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
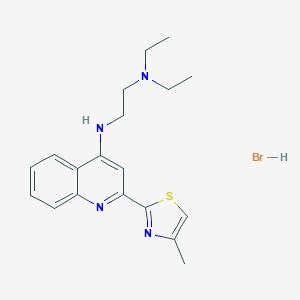


![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)

